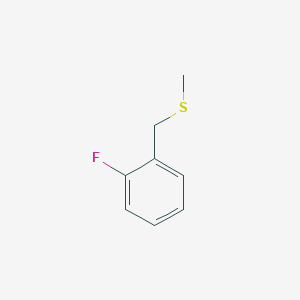

2-Fluorobenzyl methyl sulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Fluorobenzyl methyl sulfide” is a chemical compound . It is used for pharmaceutical testing and can be purchased from various suppliers .

Synthesis Analysis

While specific synthesis methods for “2-Fluorobenzyl methyl sulfide” were not found, there are general methods for synthesizing similar compounds. For instance, a wide range of 2-methyl-3-furyl sulfide derivatives were synthesized by reactions of 2-methyl-3-furyl disulfide with cyclic ethers, amides, ketones, and epoxides . Another method involves the use of benzyl halides as alkylation reagents in drug synthesis .

Chemical Reactions Analysis

While specific chemical reactions involving “2-Fluorobenzyl methyl sulfide” were not found, there are general reactions involving similar compounds. For instance, secondary, tertiary, allylic, and benzylic alcohols appear to react by a mechanism that involves the formation of a carbocation, in an SN1 reaction with the protonated alcohol acting as a leaving group .

Applications De Recherche Scientifique

Chemical Sensing and Imaging

Fluorescent Probes for H2S Detection : A study developed a bright fluorescent probe based on an azide-functionalized O-methylrhodol fluorophore, MeRho-Az, which exhibits a rapid and significant fluorescence response when treated with hydrogen sulfide (H2S). This probe was used for detecting differences in H2S levels in live zebrafish, demonstrating its application in live imaging and investigation of chemical signaling in complex biological systems (Hammers et al., 2015).

Organic Synthesis

Synthesis of 4H-1-Benzopyrans : Research involving the treatment of 2-fluoro-5-nitrobenzyl bromide with active methylene compounds in the presence of potassium carbonate in acetone has led to the formation of highly functionalized 4H-1-benzopyrans. This tandem SN2-SNAr reaction sequence is simple and yields products in 50-92% yields, showing the potential of 2-fluorobenzyl derivatives in synthetic chemistry (Bunce et al., 2008).

Environmental and Material Science

Selective Separation of Aqueous Sulphate Anions : A study explored the use of ligands, including N-4-fluorobenzyl-4-amino-1,2,4-triazole, for the selective separation of sulphate anions. This research demonstrates the effectiveness of fluorobenzyl derivatives in environmental applications, particularly in the selective separation and recognition of specific anions in complex mixtures (Luo et al., 2017).

Photocatalysis

Synthesis of CdS Nanophotocatalysts : The synthesis and characterization of bis(N,N-di(4-fluorobenzyl)dithiocarbamato-S,S’)M(II) complexes were explored for their use as precursors to cadmium sulfide nanoparticles. These nanoparticles exhibit photocatalytic activity, highlighting the role of fluorobenzyl derivatives in the development of efficient photocatalysts for environmental remediation (Eswari et al., 2021).

Safety And Hazards

Propriétés

IUPAC Name |

1-fluoro-2-(methylsulfanylmethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FS/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGHZMQAJSGQEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CC=CC=C1F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluorobenzyl methyl sulfide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzhydryl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2962479.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2962481.png)

![6-(Oxan-4-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2962490.png)

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)biphenyl-4-carboxamide](/img/structure/B2962491.png)

![1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-pentan-3-ylurea](/img/structure/B2962492.png)

![1'-Isopropyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile](/img/structure/B2962494.png)

![Ethyl 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate](/img/structure/B2962500.png)